molecular formula C16H18N2O2 B3343915 Diazene, bis(3-ethoxyphenyl)- CAS No. 588-02-3

Diazene, bis(3-ethoxyphenyl)-

Cat. No.: B3343915
CAS No.: 588-02-3
M. Wt: 270.33 g/mol
InChI Key: QMCKYOWGLDWRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, bis(3-ethoxyphenyl)- is an organic compound belonging to the diazene family, characterized by the presence of a diazene group (N=N) bonded to two 3-ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-ethoxyphenyl)- typically involves the oxidation of aromatic amines or the reduction of nitro compounds. One common method is the reduction of nitrobenzene derivatives using glucose as an eco-friendly reductant in an alkaline medium . This method is advantageous due to its simplicity and the use of environmentally benign reagents.

Industrial Production Methods: Industrial production of diazene, bis(3-ethoxyphenyl)- may involve large-scale reduction processes using metal catalysts or other reducing agents. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(3-ethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride, zinc in acidic conditions, or catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include azoxybenzenes, nitro compounds, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Diazene, bis(3-ethoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diazene, bis(3-ethoxyphenyl)- involves its ability to undergo cis-trans isomerization, which can affect its interaction with other molecules . This isomerization can be driven by thermal or photochemical means, leading to changes in the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Uniqueness: Diazene, bis(3-ethoxyphenyl)- is unique due to the specific positioning of the ethoxy groups, which can influence its chemical reactivity and potential applications. The presence of ethoxy groups in the meta position can lead to different electronic and steric effects compared to other similar compounds.

Properties

IUPAC Name

bis(3-ethoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCKYOWGLDWRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477414
Record name Diazene, bis(3-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-02-3
Record name Diazene, bis(3-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazene, bis(3-ethoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Diazene, bis(3-ethoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Diazene, bis(3-ethoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Diazene, bis(3-ethoxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Diazene, bis(3-ethoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Diazene, bis(3-ethoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.